2,3-Dimethylbenzotrifluoride

Übersicht

Beschreibung

“1,2-Dimethyl-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H9F3 . It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. It has unique physical and chemical properties, which make it a valuable synthetic intermediate in the production of various compounds.

Synthesis Analysis

The synthesis of “1,2-Dimethyl-3-(trifluoromethyl)benzene” involves several steps. One method involves the trifluoromethoxylation of arenes and heteroarenes as a limiting reagent with trifluoromethoxide anion . This reaction is mediated by silver salts under mild reaction conditions, exhibiting a broad substrate scope and wide functional-group compatibility .

Molecular Structure Analysis

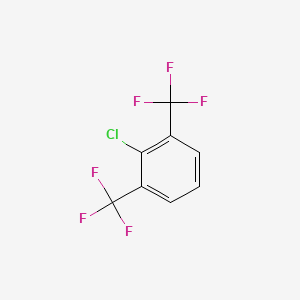

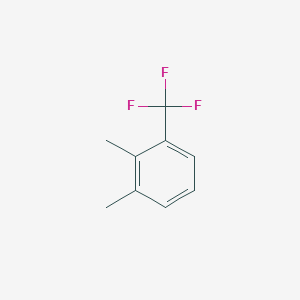

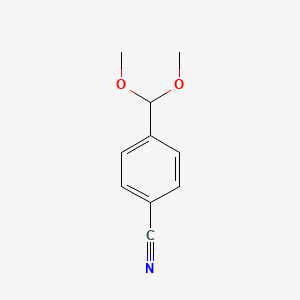

The molecular structure of “1,2-Dimethyl-3-(trifluoromethyl)benzene” consists of a benzene ring with two methyl groups and one trifluoromethyl group attached to it . The molecular weight of this compound is 174.163 Da .

Chemical Reactions Analysis

The chemical reactions involving “1,2-Dimethyl-3-(trifluoromethyl)benzene” are complex and varied. For instance, it can undergo nucleophilic reactions with benzene derivatives . Additionally, it can participate in addition-elimination processes generally occurring at sp2 or sp hybridized carbon atoms .

Physical and Chemical Properties Analysis

“1,2-Dimethyl-3-(trifluoromethyl)benzene” has unique physical and chemical properties. It has a molecular weight of 174.163 Da . Its IR, 1H NMR, 13C NMR, and 19F NMR spectra provide valuable information about its structure .

Wissenschaftliche Forschungsanwendungen

Structural Analysis in Ionic Liquid Mixtures

1,2-Dimethyl-3-(trifluoromethyl)benzene has been studied in the context of ionic liquid mixtures. For instance, Deetlefs et al. (2005) investigated the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, revealing that benzene significantly alters the ionic liquid structure, particularly in cation-cation interactions (Deetlefs et al., 2005).

Organic Synthesis and Nucleophilic Substitution

The compound plays a role in organic synthesis, especially in nucleophilic substitution reactions. Goryunov et al. (2010) showed its use in the substitution of fluorine in various fluorobenzenes, indicating its versatility in organic synthesis and the potential for creating various derivatives (Goryunov et al., 2010).

Catalyst in Trifluoromethylation

It is also used as a catalyst in the trifluoromethylation of aromatic compounds. Mejía and Togni (2012) demonstrated that methyltrioxorhenium catalyzes the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents, with this compound being a key reactant (Mejía & Togni, 2012).

Use in Organometallic Synthesis

Porwisiak and Schlosser (1996) explored its application in organometallic synthesis, identifying it as a versatile starting material for creating various organometallic intermediates (Porwisiak & Schlosser, 1996).

In Photocyclization Reactions

Yamamoto, Swenson, and Burton (2016) investigated its role in photocyclization reactions, particularly in synthesizing partially fluorinated naphthalenes, highlighting its potential in photochemical synthesis (Yamamoto et al., 2016).

Catalysis in Methoxycarbonylation

Jiménez-Rodríguez, Eastham, and Cole-Hamilton (2005) studied its role in the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes, demonstrating its utility in complex organic reactions (Jiménez-Rodríguez et al., 2005).

Spectroscopic and Structural

CharacterizationThe compound is also important in spectroscopic and structural characterization studies. For example, Stalke and Whitmire (1990) characterized 1,3,5-Tris(trifluoromethyl)benzene, a related compound, using low-temperature single-crystal X-ray analysis and NMR methods. Their study emphasizes the importance of such compounds in understanding molecular structures and interactions (Stalke & Whitmire, 1990).

Use in Fluorination Processes

Yonekura et al. (1976) explored the electrochemical fluorination of benzenes containing trifluoromethyl groups, including 1,2-dimethyl-3-(trifluoromethyl)benzene, which shows its significance in producing perfluorocyclohexane derivatives (Yonekura et al., 1976).

In Lithium-Mediated Reactions

Mack and Collum (2018) conducted rate and mechanistic studies of ortholithiations using lithium 2,2,6,6-tetramethylpiperidide, focusing on 1,2-dimethyl-3-(trifluoromethyl)benzene among other arenes. Their findings contribute to a deeper understanding of lithium-mediated reactions in organic chemistry (Mack & Collum, 2018).

Wirkmechanismus

Target of Action

It’s known that trifluoromethyl-substituted compounds like 3-trifluoromethyl-1,2,4-triazoles have found extensive applications in pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .

Mode of Action

Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups . This process could potentially be involved in the interaction of 1,2-Dimethyl-3-(trifluoromethyl)benzene with its targets.

Biochemical Pathways

Trifluoromethyl groups are known to significantly improve the physicochemical and pharmacological properties of parent molecules , which could imply a broad impact on various biochemical pathways.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence these properties, as it is known to improve the physicochemical characteristics of pharmaceutical compounds .

Result of Action

Compounds with trifluoromethyl groups have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that the physicochemical properties of trifluoromethyl-containing compounds can be significantly influenced by environmental conditions .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1,2-Dimethyl-3-(trifluoromethyl)benzene plays a role in biochemical reactions primarily due to its aromatic structure and the presence of the trifluoromethyl group. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more likely to interact with lipid membranes and hydrophobic pockets of proteins . This compound can interact with enzymes and proteins through hydrophobic interactions and van der Waals forces. For example, it may bind to cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics .

Cellular Effects

1,2-Dimethyl-3-(trifluoromethyl)benzene can influence cell function by interacting with cell membranes and intracellular proteins. Its lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability . This compound may also impact cell signaling pathways by modulating the activity of membrane-bound receptors and ion channels. Additionally, it could influence gene expression by interacting with nuclear receptors and transcription factors .

Molecular Mechanism

At the molecular level, 1,2-Dimethyl-3-(trifluoromethyl)benzene exerts its effects through several mechanisms. It can bind to hydrophobic pockets of enzymes and proteins, altering their conformation and activity . This compound may act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. For instance, it could inhibit cytochrome P450 enzymes by occupying their active sites, preventing the metabolism of other substrates . Additionally, it may influence gene expression by binding to nuclear receptors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dimethyl-3-(trifluoromethyl)benzene can change over time due to its stability and potential degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,2-Dimethyl-3-(trifluoromethyl)benzene in animal models can vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses could result in significant biochemical and physiological changes . Threshold effects may be observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, such as oxidative stress, inflammation, and cellular damage .

Metabolic Pathways

1,2-Dimethyl-3-(trifluoromethyl)benzene is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases . The presence of the trifluoromethyl group may influence the metabolic flux and levels of metabolites, potentially affecting overall metabolic activity .

Transport and Distribution

Within cells and tissues, 1,2-Dimethyl-3-(trifluoromethyl)benzene is transported and distributed based on its lipophilicity and interactions with transporters and binding proteins . This compound can diffuse across lipid membranes and accumulate in hydrophobic regions, such as lipid droplets and membrane-bound organelles . Transporters, such as ATP-binding cassette (ABC) transporters, may facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of 1,2-Dimethyl-3-(trifluoromethyl)benzene is influenced by its chemical properties and interactions with cellular components . This compound may localize to specific compartments, such as the endoplasmic reticulum, mitochondria, and lipid droplets . Targeting signals and post-translational modifications may direct its distribution within cells, affecting its activity and function .

Eigenschaften

IUPAC Name |

1,2-dimethyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-6-4-3-5-8(7(6)2)9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERXMJNGDGKQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507699 | |

| Record name | 1,2-Dimethyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80245-28-9 | |

| Record name | 1,2-Dimethyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B1317667.png)

![2-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1317676.png)